molecular formula C14H17Br B8525768 1-Bromo-2,5,8-tetradecatriyne CAS No. 34498-26-5

1-Bromo-2,5,8-tetradecatriyne

Cat. No. B8525768
CAS RN: 34498-26-5
M. Wt: 265.19 g/mol
InChI Key: WATLMVJSKGPHNQ-UHFFFAOYSA-N
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Patent
US06511670B1

Procedure details

The alcohol obtained in (a) was directly converted to the corresponding bromide by adding 2 cm3 of phosphorus tribromide (0.0216 mole) to this alcohol diluted in 50 cm3 of ethyl ether. This stirred mixture under an inert atmosphere and protected from light was heated to the boiling temperature of the solvent for 2 hours and then washed at room temperature using a saturated aqueous solution of ammonium chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br-:1].P(Br)(Br)Br.[CH2:6](O)[C:7]#[C:8][CH2:9][C:10]#[C:11][CH2:12][C:13]#[C:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>C(OCC)C>[Br:1][CH2:6][C:7]#[C:8][CH2:9][C:10]#[C:11][CH2:12][C:13]#[C:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#CCC#CCC#CCCCCC)O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to the boiling temperature of the solvent for 2 hours
Duration
2 h
WASH
Type
WASH
Details
washed at room temperature

Outcomes

Product
Name
Type
Smiles
BrCC#CCC#CCC#CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.